molecular formula C14H29BClNO2 B13579566 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride

3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride

Cat. No.: B13579566
M. Wt: 289.65 g/mol
InChI Key: MUINFSKYUGSIGP-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride involves its interaction with molecular targets through its boron-containing moiety. The compound can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride apart from similar compounds is its unique combination of a pyrrolidine ring with a tert-butyl group and a dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H29BClNO2

Molecular Weight

289.65 g/mol

IUPAC Name

3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C14H28BNO2.ClH/c1-11(2,3)14(8-9-16-10-14)15-17-12(4,5)13(6,7)18-15;/h16H,8-10H2,1-7H3;1H

InChI Key

MUINFSKYUGSIGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCNC2)C(C)(C)C.Cl

Origin of Product

United States

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